1-(2-methoxyphenyl)Cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

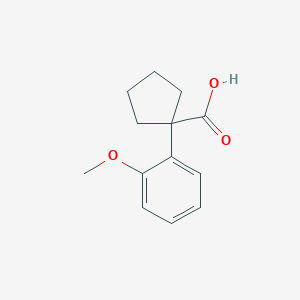

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 2-methoxyphenyl group

Méthodes De Préparation

The synthesis of 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a base to form the corresponding cyclopentanol derivative. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Methoxyphenyl)cyclopentanecarboxylic acid has shown promise in medicinal chemistry, particularly in:

- Anti-inflammatory Agents : Research indicates that derivatives of cyclopentanecarboxylic acids can exhibit anti-inflammatory properties, potentially useful for treating conditions like arthritis or other inflammatory diseases .

- Analgesic Properties : The compound may also serve as a precursor for developing analgesics, targeting pain pathways in the nervous system.

Material Science

In material science, this compound can be utilized for:

- Polymer Synthesis : The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability.

- Nanocomposites : Its compatibility with various fillers can lead to the development of advanced nanocomposites with tailored properties for applications in electronics and coatings.

Environmental Applications

The compound's structural characteristics lend themselves to environmental applications:

- CO2 Capture : Recent studies have explored the use of cyclic compounds like this one in capturing carbon dioxide, contributing to efforts aimed at mitigating climate change .

- Biodegradable Materials : Research into biodegradable plastics has identified cyclopentanecarboxylic acids as potential monomers for creating environmentally friendly materials that decompose more readily than traditional plastics.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that modifications to the methoxy group can enhance bioactivity, making these compounds suitable candidates for further development as therapeutic agents .

Case Study 2: Polymer Development

Research into the incorporation of this compound into poly(lactic acid) matrices showed improved tensile strength and thermal properties compared to control samples. This enhancement suggests potential applications in packaging materials where durability is essential .

Mécanisme D'action

The mechanism of action of 1-(2-methoxyphenyl)Cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The methoxy group and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid can be compared with other similar compounds such as:

1-(2-Hydroxyphenyl)Cyclopentanecarboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.

1-(2-Methylphenyl)Cyclopentanecarboxylic acid: The presence of a methyl group instead of a methoxy group affects its physical and chemical properties.

1-(2-Chlorophenyl)Cyclopentanecarboxylic acid: The chloro group introduces different electronic effects and reactivity compared to the methoxy group.

Activité Biologique

1-(2-Methoxyphenyl)Cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring fused with a methoxy-substituted phenyl group. Its molecular formula is C12H14O3, with a molecular weight of approximately 218.24 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 218.24 g/mol |

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activities. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Several studies have suggested that the compound may possess anti-inflammatory properties. For instance, its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in vivo and in vitro models .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in relation to neurodegenerative diseases. Research indicates that it may modulate neurotensin receptors, which are implicated in pain processing and neuroleptic action . This modulation could lead to therapeutic strategies for conditions like schizophrenia and chronic pain.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within the body. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes. Additionally, the cyclopentane structure may influence the compound's binding affinity to various receptors involved in pain and inflammation pathways.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Neuroprotective Study

In a neuroprotective study involving animal models of Parkinson's disease, administration of the compound resulted in reduced neuroinflammation and improved motor function scores compared to control groups. The study highlighted its role in modulating neurotensin signaling pathways .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFCTYBNHJXKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.